molecular formula C23H48O5 B8248259 3,6,9,12-Tetraoxaheptacosan-1-ol CAS No. 92669-05-1

3,6,9,12-Tetraoxaheptacosan-1-ol

Cat. No.: B8248259
CAS No.: 92669-05-1
M. Wt: 404.6 g/mol
InChI Key: GAOHSKJKXQZCAD-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxaheptacosan-1-ol is a chemical compound with the molecular formula C23H48O5. It is a type of polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxaheptacosan-1-ol typically involves the reaction of a long-chain alcohol with ethylene oxide. The process can be summarized as follows:

    Starting Material: A long-chain alcohol, such as 1-dodecanol.

    Reaction with Ethylene Oxide: The alcohol undergoes a series of ethoxylation reactions with ethylene oxide in the presence of a catalyst, usually a base like potassium hydroxide.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 120-150°C) and under pressure to facilitate the addition of ethylene oxide units.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the ethoxylation process is carefully controlled to achieve the desired degree of polymerization. The product is then purified through distillation or other separation techniques to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxaheptacosan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding ethers.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Corresponding ethers.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

3,6,9,12-Tetraoxaheptacosan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism by which 3,6,9,12-Tetraoxaheptacosan-1-ol exerts its effects is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can help solubilize and transport hydrophobic drugs in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12-Tetraoxahexadecan-1-ol: A shorter-chain polyether alcohol with similar surfactant properties.

    3,6,9,12-Tetraoxatetracosan-1-ol: Another polyether alcohol with a different chain length and similar applications.

Uniqueness

3,6,9,12-Tetraoxaheptacosan-1-ol is unique due to its specific chain length and the number of ether linkages, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds allows for better micelle formation and encapsulation efficiency, making it particularly useful in applications requiring the solubilization of large hydrophobic molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-[2-(2-pentadecoxyethoxy)ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-18-20-27-22-23-28-21-19-26-17-15-24/h24H,2-23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOHSKJKXQZCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520170
Record name 3,6,9,12-Tetraoxaheptacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92669-05-1
Record name 3,6,9,12-Tetraoxaheptacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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